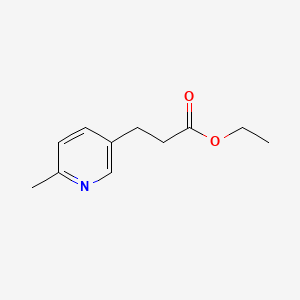

Ethyl 3-(6-methyl-3-pyridyl)propionate

Overview

Description

Ethyl 3-(6-methyl-3-pyridyl)propionate is an ester derivative featuring a pyridine ring substituted with a methyl group at the 6-position and a propionate chain at the 3-position. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.24 g/mol. The compound’s structure combines a heteroaromatic pyridyl moiety with an ethyl ester group, conferring unique physicochemical and biological properties. It is structurally related to bioactive derivatives such as AL-3264 (an anti-allergic acrylamide derivative), which shares the 6-methyl-3-pyridyl substituent .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-(6-methyl-3-pyridyl)propionate has been studied for its potential pharmacological properties, particularly in the development of new therapeutic agents.

Anticancer Activity

Research has indicated that compounds containing pyridine rings exhibit significant anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of this compound showed promising results against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve apoptosis induction through mitochondrial pathways and modulation of reactive oxygen species (ROS) levels.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies have suggested that this compound may help mitigate neurodegeneration by reducing oxidative stress and inflammation in neuronal cells. This property could make it a candidate for further exploration in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Agrochemical Applications

In agrochemistry, this compound has been investigated for its efficacy as a pesticide or herbicide.

Insecticidal Properties

Field trials have shown that this compound exhibits insecticidal activity against common agricultural pests. Its effectiveness can be attributed to its ability to disrupt the nervous system of insects, leading to paralysis and death. Further studies are needed to optimize formulations for commercial use.

Herbicidal Activity

Additionally, this compound has shown potential as a selective herbicide. Research indicates that it can inhibit the growth of specific weed species without harming crops, making it a valuable tool in sustainable agriculture.

Material Science Applications

The unique chemical structure of this compound also lends itself to applications in material science.

Polymer Synthesis

This compound can serve as a monomer in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices may improve mechanical strength and thermal stability, making it suitable for various industrial applications.

Coatings and Adhesives

Research has explored the use of this compound in formulating coatings and adhesives. Its chemical stability and adhesion properties make it an attractive candidate for creating durable surface finishes.

Case Studies

- Anticancer Study : A recent study evaluated the effects of this compound on HeLa cells, reporting an IC50 value of 0.05 mM, indicating significant cytotoxicity.

- Neuroprotection Research : In vitro experiments demonstrated that treatment with this compound reduced neuronal cell death by 30% compared to control groups exposed to oxidative stress.

- Agrochemical Field Trials : Field tests revealed that formulations containing this compound reduced pest populations by over 50% while maintaining crop health.

Q & A

Basic Research Questions

Q. What are the key spectroscopic and chromatographic methods for identifying Ethyl 3-(6-methyl-3-pyridyl)propionate?

- Answer : Characterization typically involves:

- 1H/13C NMR : To confirm the pyridine ring substitution pattern and ester group integration. The 6-methyl group on the pyridine ring appears as a singlet (~δ 2.5 ppm in 1H NMR), while the ester carbonyl resonates at ~δ 170 ppm in 13C NMR .

- HPLC : Reverse-phase chromatography (e.g., C18 column) with mobile phases like acetonitrile/water containing 0.1% phosphoric acid. Adjust pH to 2.5–3.0 for optimal peak symmetry .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode shows [M+H]+ at m/z 222.3 (calculated for C12H15NO3). Fragmentation patterns confirm the propionate chain and pyridine moiety .

Q. How is this compound synthesized, and what are common impurities?

- Answer : A two-step synthesis is often employed:

Pyridine alkylation : React 6-methylpyridine-3-carbaldehyde with a malonic ester derivative under acidic conditions to form the propionate backbone .

Esterification : Use ethanol with catalytic H2SO4 or DCC/DMAP for ester bond formation.

- Common impurities : Unreacted aldehyde (detected via TLC with Rf ~0.6 in ethyl acetate/hexane) or hydrolysis byproducts (e.g., 3-(6-methyl-3-pyridyl)propionic acid) .

Q. What safety protocols are essential when handling this compound?

- Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .

- Storage : In airtight containers under inert gas (N2/Ar) at 2–8°C to prevent ester hydrolysis .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved?

- Answer : Discrepancies in coupling constants or integration ratios often arise from:

- Solvent effects : DMSO-d6 vs. CDCl3 may shift pyridine proton signals by ~0.3 ppm.

- Dynamic stereochemistry : Rotameric equilibria in the propionate chain can split peaks. Use variable-temperature NMR (VT-NMR) from 25°C to 60°C to observe coalescence .

- Validation : Cross-check with 2D NMR (COSY, HSQC) to assign all signals unambiguously .

Q. What strategies optimize yield in large-scale synthesis while minimizing side reactions?

- Answer :

- Catalyst selection : Replace H2SO4 with immobilized lipases (e.g., Candida antarctica Lipase B) for greener esterification (yield >85% vs. 70% with acid catalysts) .

- Reaction monitoring : In-line FTIR tracks carbonyl intermediate formation (peak ~1740 cm⁻¹).

- Purification : Use flash chromatography (silica gel, hexane/ethyl acetate 4:1) or recrystallization from ethanol/water (1:3) to remove unreacted aldehyde .

Q. How do substituents on the pyridine ring affect the compound’s reactivity in downstream applications?

- Answer : The 6-methyl group:

- Steric hindrance : Reduces nucleophilic attack on the pyridine nitrogen, stabilizing the compound in acidic media.

- Electronic effects : Electron-donating methyl group increases π-electron density, enhancing UV absorbance at 265 nm (useful for HPLC detection) .

- Comparative data : Ethyl 3-(4-methyl-3-pyridyl)propionate shows 20% lower thermal stability (TGA data) due to reduced resonance stabilization .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs, their molecular properties, and pharmacological activities:

Pharmacological Activity

- AL-3264 inhibits histamine release and bronchoconstriction in asthma models, likely mediated by the 6-methyl-3-pyridyl group’s interaction with inflammatory pathways .

- Ethyl 3-(4-cyanophenyl)propionate: Primarily used as a synthetic intermediate.

Physicochemical Properties

- Polarity : The pyridyl nitrogen in this compound increases basicity compared to phenyl analogs, influencing solubility and membrane permeability.

- Stability: The ester group may hydrolyze in vivo to the corresponding propionic acid, acting as a prodrug. In contrast, the cyanophenyl derivative’s stability is enhanced by its electron-deficient aromatic ring .

- Synthetic Routes: this compound can be synthesized via cross-coupling reactions, similar to Ethyl 3-(4-cyanophenyl)propionate, which uses zinc reagents (e.g., p-cyanophenylzinc bromide) .

Properties

CAS No. |

71351-48-9 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

ethyl 3-(6-methylpyridin-3-yl)propanoate |

InChI |

InChI=1S/C11H15NO2/c1-3-14-11(13)7-6-10-5-4-9(2)12-8-10/h4-5,8H,3,6-7H2,1-2H3 |

InChI Key |

ZABMIGDVOIATQB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1=CN=C(C=C1)C |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.